4-Pentadecanol can be synthesized through several methods, with the following being the most common:
The molecular structure of 4-pentadecanol features a long hydrocarbon chain with a hydroxyl group (-OH) positioned on the fourth carbon atom.
The three-dimensional structure can be visualized using molecular modeling software, which illustrates how the hydroxyl group interacts with surrounding molecules in various environments.
4-Pentadecanol participates in several significant chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Chromium trioxide, potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Tetrahydrofuran solvent |
Substitution | Thionyl chloride | Pyridine solvent |
The mechanism of action of 4-pentadecanol is primarily related to its ability to integrate into lipid bilayers due to its amphiphilic properties. This integration affects membrane fluidity and permeability, making it a candidate for drug delivery systems.
These properties indicate that 4-pentadecanol behaves similarly to other long-chain fatty alcohols, exhibiting characteristics that are beneficial for various applications in chemistry and biology.
4-Pentadecanol has diverse applications across multiple fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3